molecular formula C7H10O3 B13435795 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3

Cat. No.: B13435795
M. Wt: 145.17 g/mol
InChI Key: IUFQZPBIRYFPFD-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde in the presence of a base, followed by acid-catalyzed cyclization . The reaction conditions often include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

Industrial production of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its furanone ring can participate in various chemical reactions, modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 is unique due to its specific structural features, such as the ethyl and methyl groups on the furanone ring, which contribute to its distinct aroma and reactivity. Its deuterated form is particularly valuable in research for tracing metabolic pathways and studying reaction mechanisms .

Properties

Molecular Formula

C7H10O3

Molecular Weight

145.17 g/mol

IUPAC Name

4-hydroxy-3-methyl-2-(2,2,2-trideuterioethyl)-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h5,8H,3H2,1-2H3/i1D3

InChI Key

IUFQZPBIRYFPFD-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC1C(=C(C(=O)O1)O)C

Canonical SMILES

CCC1C(=C(C(=O)O1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.